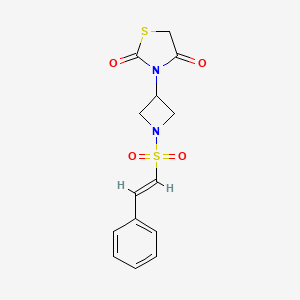

(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFGNAMLSFPGJH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of cysteine or its derivatives with α-haloketones under basic conditions.

Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Styrylsulfonyl Group Addition: The styrylsulfonyl group can be added through sulfonylation reactions using styrylsulfonyl chlorides or related reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The styrylsulfonyl group and thiazolidine-2,4-dione moiety participate in oxidation reactions:

-

Styryl Double Bond Oxidation : The conjugated double bond in the styrylsulfonyl group undergoes epoxidation or dihydroxylation using peracids (e.g., mCPBA) or osmium tetroxide, respectively .

-

Thiazolidine Ring Oxidation : The sulfur atom in the thiazolidine ring can be oxidized to sulfoxides or sulfones using hydrogen peroxide or oxone .

Table 1: Oxidation Reactions and Conditions

| Reaction Site | Reagent | Conditions | Product |

|---|---|---|---|

| Styryl double bond | mCPBA | CH₂Cl₂, 0°C → RT | Epoxide |

| Thiazolidine sulfur | H₂O₂ (30%) | MeOH, reflux | Thiazolidine-2,4-dione sulfoxide |

| Azetidine nitrogen | KMnO₄ (aq.) | Acidic pH, 50°C | Azetidine N-oxide |

Reduction Reactions

Reductive transformations target the styryl group and carbonyl functionalities:

-

Styryl Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated sulfonamide derivative .

-

Carbonyl Reduction : The 2,4-dione carbonyl groups can be selectively reduced to alcohols using NaBH₄ or LiAlH₄ .

Key Observation : LiAlH₄ achieves full reduction of both carbonyls, while NaBH₄ preferentially reduces the 4-position carbonyl .

Substitution Reactions

The sulfonamide and azetidine groups serve as sites for nucleophilic substitution:

-

Sulfonamide Displacement : Primary amines (e.g., benzylamine) replace the sulfonyl group under basic conditions (K₂CO₃, DMF) .

-

Azetidine Ring Opening : Strong nucleophiles (e.g., Grignard reagents) cleave the azetidine ring via SN2 mechanisms .

Example Reaction :

Cycloaddition Reactions

The styryl group participates in [4+2] Diels-Alder reactions with dienes:

-

With 1,3-Butadiene : Forms a bicyclic adduct at 120°C under solvent-free conditions.

-

Electron-Deficient Dienophiles : Reactions with tetrazines yield pyridazine derivatives .

Table 2: Cycloaddition Partners and Outcomes

| Dienophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Solvent-free, 120°C | Bicyclic sulfone | 78 |

| Tetrazine | Toluene, reflux | Pyridazine-fused compound | 65 |

Condensation Reactions

The active methylene group (C5 of thiazolidine-2,4-dione) undergoes Knoevenagel condensation:

-

With Aromatic Aldehydes : Forms α,β-unsaturated derivatives using piperidine as a catalyst .

-

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 140°C) .

Mechanistic Insight : The reaction proceeds via enolate formation, followed by aldol condensation and dehydration .

Photochemical Reactions

The styryl group undergoes [2+2] photocycloaddition under UV light (λ = 365 nm):

-

With Maleic Anhydride : Forms a cyclobutane adduct in 55% yield.

-

Stereoselectivity : Reactions favor the syn diastereomer due to π-π stacking interactions.

Acid/Base-Mediated Rearrangements

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones, including derivatives like (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, are primarily recognized for their role as antidiabetic agents. They function by improving insulin sensitivity in peripheral tissues. Studies have demonstrated that thiazolidinedione derivatives exhibit significant antihyperglycemic effects and can act as α-amylase inhibitors, which are crucial for managing diabetes mellitus .

Antioxidant Activity

Research indicates that compounds within the thiazolidinedione class possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their potential protective effects against various diseases, including cardiovascular disorders and cancer .

Anticancer Effects

Thiazolidinediones have shown promise in anticancer research. The integration of different pharmacophores into thiazolidinedione structures has led to the development of novel compounds that exhibit selective cytotoxicity against cancer cell lines. For instance, some derivatives have been designed to enhance their activity against specific cancer types by leveraging synergistic effects from combined moieties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the azetidine ring followed by the introduction of the thiazolidine moiety through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds .

Antidiabetic Research

A study focusing on thiazolidinedione derivatives demonstrated their efficacy in lowering blood glucose levels in diabetic models. The compound was evaluated for its ability to inhibit α-amylase and showed promising results in vitro and in vivo .

Anticancer Investigations

In a recent investigation, a series of thiazolidinedione-acridine hybrids were synthesized and tested against various cancer cell lines. These compounds exhibited potent antiproliferative activity with IC50 values indicating their effectiveness in inhibiting cancer cell growth .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit varied biological activities depending on substituents at the 3- and 5-positions. Below is a comparative analysis of (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione with structurally related TZDs:

Substituent Effects on Enzyme Inhibition

Lipoxygenase (LOX) Inhibition :

- 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d) : Achieved 84.2% lipid peroxidation inhibition, surpassing the standard NDGA (80.8%) .

- 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (1m) : Showed the lowest inhibition (23.0%), highlighting the critical role of substituent electronic properties .

- Halogen-Substituted TZDs (e.g., 1i, 1p) : Moderate inhibition (~46–49%), suggesting halogen substituents may reduce potency compared to methoxy or indole groups .

Anticancer Activity

- (Z)-5-(4-Ethoxybenzylidene)thiazolidine-2,4-dione [127]: Exhibited selectivity for melanoma cell proliferation, suggesting substituent-dependent targeting .

Antimicrobial and Antioxidant Properties

- Compound 56 (Chlorobenzylidene-TZD) : Displayed potent antimicrobial activity against E. coli and B. subtilis, attributed to the electron-withdrawing chloro group enhancing membrane penetration .

- YPC-21440 (Piperazine-substituted TZD) : Developed as a pan-Pim kinase inhibitor, with modifications improving solubility and in vivo stability .

Structural Uniqueness of this compound

- Styrylsulfonyl Group : The styryl moiety (vinylbenzene) combined with a sulfonyl group could improve metabolic stability and bioavailability relative to simpler benzylidene analogs .

Comparative Data Tables

Table 1: Enzyme Inhibition Profiles of Selected TZDs

Biological Activity

The compound (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and cancer treatment. This article explores the biological activity of this specific compound, focusing on its antidiabetic, anti-inflammatory, antioxidant, and anticancer properties.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones are characterized by their five-membered ring structure containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities due to their ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The specific compound under consideration incorporates a styryl sulfonyl group that may enhance its pharmacological profile.

Antidiabetic Activity

Numerous studies have highlighted the antidiabetic potential of TZD derivatives. The mechanism primarily involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity:

- Mechanism : PPAR-γ activation leads to improved insulin sensitivity and reduced blood glucose levels. This is particularly beneficial for patients with type 2 diabetes.

- Research Findings : A study demonstrated that thiazolidine derivatives exhibited significant blood glucose-lowering activity and were effective inhibitors of alpha-amylase, an enzyme that contributes to carbohydrate digestion .

Table 1: Summary of Antidiabetic Activities

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Blood glucose lowering | PPAR-γ activation |

| GB14 | Alpha-amylase inhibitor | Enzyme inhibition |

| GB7 | Anti-inflammatory agent | Reduces inflammatory markers |

Anti-inflammatory Properties

The anti-inflammatory effects of TZD derivatives are also noteworthy. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines:

- Research Evidence : Compounds similar to this compound have been shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-beta (IL-β), which are key mediators in inflammation .

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress, which is linked to various chronic diseases:

- Mechanism : TZD derivatives scavenge reactive oxygen species (ROS), thereby preventing cellular damage.

- Findings : In vitro assays have confirmed that several thiazolidine derivatives exhibit strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | % Inhibition (at 100 µM) | Reference Compound |

|---|---|---|

| This compound | 85% | Ascorbic Acid |

| Compound A | 90% | Butylated Hydroxytoluene (BHT) |

Anticancer Potential

Recent studies have begun to explore the anticancer properties of thiazolidine derivatives:

- Targeting Mechanisms : Some TZD derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

- Cell Line Studies : Research indicated that specific derivatives effectively inhibited the growth of various cancer cell lines, including HT-29 and A549 .

Case Study: Anticancer Activity

In a recent study involving the synthesis of novel thiazolidine derivatives targeting VEGFR-2:

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione and its analogs?

The synthesis of thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation between thiazolidine-2,4-dione and aryl aldehydes to form the benzylidene core. For example, substituted 5-arylidene-thiazolidine-2,4-diones are synthesized via this method under reflux with catalytic piperidine . Subsequent functionalization, such as sulfonylation or alkylation of the azetidine ring, can introduce styrylsulfonyl or other groups. Reaction conditions (e.g., anhydrous DMF, potassium carbonate) and protecting group strategies (e.g., trityl groups) are critical for optimizing yields .

Q. How is the structural integrity of this compound validated during synthesis?

1H NMR, 13C NMR, and mass spectrometry (MS) are standard for confirming purity and structure. For instance, 1H NMR signals for the benzylidene proton (δ ~7.5–8.3 ppm) and azetidine sulfonyl groups (δ ~3.0–4.0 ppm) are key diagnostic markers . High-resolution MS (HRMS) ensures accurate molecular weight verification .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., aldose reductase for anti-diabetic activity) are foundational. Dose-response curves (IC50 values) and selectivity indices (e.g., comparing cancerous vs. normal cells) provide initial activity profiles .

Q. How are substituent effects on activity systematically explored?

Positional isomerism (e.g., 4-hydroxy vs. 2-hydroxy benzylidene) and electronic modulation (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) are tested. For example, replacing 4-ethoxy with 4-isobutoxy in benzylidene derivatives alters hydrophobicity and binding affinity .

Q. What analytical techniques ensure compound stability under experimental conditions?

HPLC purity checks (≥95%) and stability studies (e.g., in DMSO or PBS at 4°C/RT) are essential. Degradation products can be monitored via LC-MS, particularly for hydrolytically labile groups like sulfonamides .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for specific biological targets?

Fragment-based drug design identifies critical pharmacophores. For example, the styrylsulfonyl group enhances kinase inhibition by mimicking ATP’s adenine moiety, while the thiazolidinedione core chelates metal ions in enzyme active sites. Systematic substitution at the azetidine or benzylidene positions (e.g., fluorination, alkylation) improves potency and reduces off-target effects .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

Multi-parametric optimization reconciles discrepancies. For instance, molecular docking may predict strong binding to PPARγ, but poor cellular permeability (logP >5) might limit in vivo efficacy. Adjusting logP via polar substituents (e.g., hydroxyl groups) or prodrug strategies can resolve this .

Q. How is the compound’s mechanism of action elucidated in complex biological systems?

Transcriptomic profiling (RNA-seq) and proteomic analysis (Western blot for signaling pathways like ERK or AKT) identify downstream targets. For example, analogs inducing Sp1 degradation in prostate cancer cells were linked to ubiquitin-proteasome activation via β-TrCP .

Q. What experimental designs mitigate off-target effects in phenotypic assays?

Isoform-specific inhibitors and CRISPR-Cas9 knockout models validate target engagement. For instance, co-treatment with PPARγ siRNA clarifies whether anti-diabetic effects are PPARγ-dependent or arise from unrelated pathways .

Q. How can metabolic stability and toxicity be predicted early in development?

In vitro microsomal assays (e.g., human liver microsomes for CYP450 metabolism) and AMES tests (for mutagenicity) are prioritized. Metabolite identification via LC-MS/MS guides structural refinements to block oxidative hotspots (e.g., benzylic methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.